molecular formula C19H20 B14502181 (2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene] CAS No. 63113-12-2

(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]

Cat. No.: B14502181
CAS No.: 63113-12-2
M. Wt: 248.4 g/mol
InChI Key: IZEDJVSPVPRIPS-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] is a complex organic compound characterized by its unique spiro structure, which involves two indene units connected through a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a catalytic amount of a transition metal catalyst, such as rhodium or palladium, to facilitate the cyclization of 2-alkyl-1-ethynylbenzene derivatives . The reaction is usually carried out in a solvent like toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for the efficient production of (2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene].

Chemical Reactions Analysis

Types of Reactions

(2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indene: A simpler compound with a single indene unit.

    Spiro[indene-1,1’-cyclohexane]: Another spiro compound with different substituents.

Uniqueness

(2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] is unique due to its specific spiro structure and the presence of two indene units, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

63113-12-2

Molecular Formula

C19H20

Molecular Weight

248.4 g/mol

IUPAC Name

(2S)-4',5-dimethyl-2,2'-spirobi[1,3-dihydroindene]

InChI

InChI=1S/C19H20/c1-13-6-7-15-9-19(11-17(15)8-13)10-16-5-3-4-14(2)18(16)12-19/h3-8H,9-12H2,1-2H3/t19-/m1/s1

InChI Key

IZEDJVSPVPRIPS-LJQANCHMSA-N

Isomeric SMILES

CC1=CC2=C(C[C@]3(C2)CC4=CC=CC(=C4C3)C)C=C1

Canonical SMILES

CC1=CC2=C(CC3(C2)CC4=CC=CC(=C4C3)C)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.